molecular formula C11H20O2 B1358941 8-Acetoxy-2-methyl-1-octene CAS No. 731773-26-5

8-Acetoxy-2-methyl-1-octene

Cat. No.: B1358941
CAS No.: 731773-26-5
M. Wt: 184.27 g/mol
InChI Key: PGYDXWSTLYSRPL-UHFFFAOYSA-N
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Description

8-Acetoxy-2-methyl-1-octene is an organic compound with the molecular formula C11H20O2. It is a clear yellow oil and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of an acetate group attached to an octene backbone, which imparts unique chemical properties.

Scientific Research Applications

8-Acetoxy-2-methyl-1-octene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetoxy-2-methyl-1-octene typically involves the acetylation of 2-methyl-1-octene. One common method is the reaction of 2-methyl-1-octene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Acetoxy-2-methyl-1-octene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 8-hydroxy-2-methyl-1-octene or 8-oxo-2-methyl-1-octene.

    Reduction: Formation of 8-hydroxy-2-methyl-1-octene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-Acetoxy-2-methyl-1-octene involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol. This hydrolysis reaction can be catalyzed by enzymes or acidic conditions. The released alcohol can then participate in further biochemical or chemical reactions, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-octene: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

    8-Hydroxy-2-methyl-1-octene: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.

    8-Oxo-2-methyl-1-octene: Contains a ketone group, which imparts different chemical properties.

Uniqueness

8-Acetoxy-2-methyl-1-octene is unique due to the presence of the acetoxy group, which enhances its reactivity and versatility in chemical synthesis. This functional group allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

7-methyloct-7-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-10(2)8-6-4-5-7-9-13-11(3)12/h1,4-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYDXWSTLYSRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641242
Record name 7-Methyloct-7-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-26-5
Record name 7-Octen-1-ol, 7-methyl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyloct-7-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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